1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione
Description
This compound features a piperidine-2,6-dione core linked via a sulfonylethyl group to a 4-(furan-2-carbonyl)piperazine moiety. The furan-2-carbonyl group introduces electron-rich aromaticity, which may influence binding affinity and metabolic stability compared to other derivatives.
Properties
IUPAC Name |
1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c20-14-4-1-5-15(21)19(14)10-12-26(23,24)18-8-6-17(7-9-18)16(22)13-3-2-11-25-13/h2-3,11H,1,4-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVBLOMXKIEHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione typically involves multiple steps:
Formation of Piperidine-2,6-dione Core: This can be achieved through the condensation of iminodiacetic acid with various amines under microwave irradiation, resulting in high yields of piperidine-2,6-dione derivatives.
Introduction of Furan-2-carbonyl Group: The furan-2-carbonyl group can be introduced via a condensation reaction with furan-2-carboxylic acid.
Sulfonylation: The sulfonyl group is introduced through a reaction with sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the furan-2-carbonyl piperazine derivative with the piperidine-2,6-dione core under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anticancer activity through the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Piperidine-2,6-dione Cores
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity to BJ53110 .
†Predicted using fragment-based methods (furan-2-carbonyl group contributes higher hydrophobicity than oxadiazole in BJ53110).
Key Observations :
- Substituent Effects : The furan-2-carbonyl group in the target compound likely enhances π-π stacking interactions compared to the oxadiazole in BJ53110 or the 2-methoxyphenyl in 3a .
- Linker Flexibility : The sulfonylethyl linker may improve solubility over the butyl linkers in 3a and 3b , though this requires experimental validation.
- Therapeutic Potential: REVLIMID®’s clinical success in autoimmune disorders (e.g., cutaneous lupus ) highlights the piperidine-2,6-dione scaffold’s versatility. The target compound’s furanoyl-piperazine moiety could target distinct pathways (e.g., kinase inhibition akin to ALK-targeting compound 25 in ).
Functional Analogues with Piperazine Derivatives
Table 2: Functional Comparisons with Piperazine-Containing Compounds
Key Observations :
Research Findings and Implications
- Synthetic Feasibility : Analogous compounds (e.g., 3a, 3b ) were synthesized in ~70% yields, suggesting viable routes for the target compound’s preparation.
- Analytical Methods: HPLC (as validated for Yunnan actinocyclone in ) would be optimal for quantifying the target compound due to its structural complexity.
- Biological Hypotheses: The combination of piperidine-2,6-dione and furanoyl-piperazine may synergize immunomodulatory and anti-inflammatory effects, warranting in vitro assays (e.g., NF-κB inhibition).
Biological Activity
The compound 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18N4O4S
- Molecular Weight : 358.39 g/mol
Anticancer Activity
Research indicates that derivatives containing piperazine and furan moieties exhibit significant anticancer properties. For instance, a related study demonstrated that compounds with similar structures inhibited the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP1), which is crucial in DNA repair mechanisms. The compound 5e from this study showed an IC50 value of 18 µM against human breast cancer cells, comparable to the standard drug Olaparib, which had an IC50 of 57.3 µM .
Table 1: Comparison of IC50 Values for Various Compounds Against Breast Cancer Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5e | 18 | PARP1 Inhibition |
| Olaparib | 57.3 | PARP1 Inhibition |
The mechanism by which the compound exerts its biological effects primarily involves the inhibition of PARP1. This inhibition leads to enhanced cleavage of PARP1 and increased phosphorylation of H2AX, a marker for DNA damage response. Additionally, the compound activates CASPASE 3/7 pathways, indicating apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to This compound :
-
Study on Anticancer Efficacy :
- A synthesized derivative was tested against various cancer cell lines. The results indicated that compounds with piperazine and furan functionalities exhibited moderate to significant efficacy against human breast cancer cells.
- The study utilized both in vitro assays and computational modeling to confirm interactions with PARP1, supporting the hypothesis that these compounds can serve as potential drug candidates for cancer therapy .
-
In Silico Analysis :
- Molecular docking studies revealed that the compound interacts favorably with the active site of PARP1. This interaction was quantified using global reactivity descriptors, indicating a strong binding affinity which correlates with observed biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
